REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][NH2:5].CCN(C(C)C)C(C)C.Br[CH2:17][CH2:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.S([O-])([O-])(=O)=O.[Mg+2]>CN(C=O)C>[C:20]1([CH2:19][CH2:18][CH2:17][NH:5][CH2:4][C:3]([O:2][CH3:1])=[O:6])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:3.4|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
COC(CN)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
573 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
BrCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for one day at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
ADDITION
|
Details
|
by adding 5 mL of water
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with diethyl ether (4 mL×4)
|
Type
|
CUSTOM
|
Details
|
The organic layer thus obtained
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCNCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0946 mmol | |
AMOUNT: MASS | 19.6 mg | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |